1-chlorononan-4-yl acetate
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Overview
Description
1-chlorononan-4-yl acetate is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chlorine atom and an acetoxy group attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chlorononan-4-yl acetate can be synthesized through several methods. One common approach involves the chlorination of 4-acetoxynonane using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-chlorononan-4-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation: The acetoxy group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or other substituted products.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Scientific Research Applications
1-chlorononan-4-yl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Industrial Chemistry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chlorononan-4-yl acetate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The acetoxy group can undergo hydrolysis or oxidation, leading to the formation of various functional groups. These reactions are mediated by the interaction of the compound with specific reagents and catalysts .
Comparison with Similar Compounds
Similar Compounds
1-Chlorononane: Similar structure but lacks the acetoxy group.
4-Acetoxynonane: Similar structure but lacks the chlorine atom.
1-Chloro-4-propoxynonane: Similar structure with a propoxy group instead of an acetoxy group.
Uniqueness
1-chlorononan-4-yl acetate is unique due to the presence of both a chlorine atom and an acetoxy group, which confer distinct reactivity and functional properties. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C11H21ClO2 |
---|---|
Molecular Weight |
220.73 g/mol |
IUPAC Name |
1-chlorononan-4-yl acetate |
InChI |
InChI=1S/C11H21ClO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h11H,3-9H2,1-2H3 |
InChI Key |
ATKBLWQNGBIURV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCl)OC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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